Ethyl 4-(4-formylphenoxy)butanoate
Overview
Description
Ethyl 4-(4-formylphenoxy)butanoate is a chemical compound with the following properties:
- IUPAC Name : Ethyl 4-(4-formylphenoxy)butanoate
- Molecular Formula : C<sub>12</sub>H<sub>15</sub>BrO<sub>2</sub>
- CAS Number : 92991-64-5
Molecular Structure Analysis
The molecular structure of Ethyl 4-(4-formylphenoxy)butanoate consists of a butanoate (four-carbon) chain attached to a phenyl ring via an ether linkage. The formyl group (CHO) is positioned ortho to the ether oxygen. The bromine atom is also present on the phenyl ring.
Chemical Reactions Analysis
While detailed chemical reactions involving this compound are scarce, it can potentially participate in esterification, nucleophilic substitution, and other organic transformations. Investigating its reactivity with various nucleophiles and electrophiles would provide valuable insights.
Physical And Chemical Properties Analysis
- Physical Form : Liquid
- Molecular Weight : 271.15 g/mol
- Melting Point : Not specified
- Boiling Point : Not specified
- Solubility : Soluble in organic solvents
- Storage Temperature : Room temperature
Scientific Research Applications
Asymmetric Synthesis and Enzymatic Activity
- Asymmetric Synthesis : Ethyl 4-(4-formylphenoxy)butanoate is used as a building block in asymmetric synthesis, particularly for the synthesis of drugs targeting hypercholesterolemia. In a study, microbial reductases were explored for their activities towards related compounds, highlighting its significance in producing enantiomerically pure substances (Jung et al., 2010).
Pest Control Agents
- Insect Pest Control : Derivatives of Ethyl 4-(4-formylphenoxy)butanoate, such as juvenogens, have been investigated for their potential in insect pest control. These compounds are synthetically modified to produce various stereoisomers, indicating their application in environmental and agricultural sciences (Wimmer et al., 2007).
Organic Synthesis
- Organic Synthesis : This compound is used in the synthesis of complex organic molecules, such as Spir[4.4]ononane-1,6-dione, indicating its role in organic chemistry and pharmaceutical synthesis (Wang Jun, 2010).
- Catalysis and Annulation Reactions : It acts as a precursor in catalysis and annulation reactions for synthesizing functionalized compounds, illustrating its utility in developing new chemical entities with potential pharmacological activities (Zhu et al., 2003).
Biological and Pharmacological Research
- Biotransformation Studies : Ethyl 4-(4-formylphenoxy)butanoate undergoes biotransformation processes, as seen in studies involving cell suspension cultures of certain plants. This highlights its potential in biotechnological applications (Barrosaf et al., 1992).
- Synthesis of Fluorescent Compounds : Its derivatives have been synthesized for studying fluorescence properties, indicating its application in materials science and photophysics (Krzyżak et al., 2015).
Safety And Hazards
- Pictograms : GHS07 (Warning)
- Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing), P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing), P351 (Rinse cautiously with water for several minutes)
Future Directions
Research avenues for Ethyl 4-(4-formylphenoxy)butanoate include:
- Biological Activity : Investigate potential applications in medicine or agriculture.
- Synthetic Optimization : Develop efficient synthetic routes.
- Toxicology Studies : Assess safety and environmental impact.
Please note that the information provided here is based on available data, and further scientific exploration is essential to fully understand the compound’s properties and potential applications. For more detailed analysis, consult relevant peer-reviewed papers and technical documents12.
properties
IUPAC Name |
ethyl 4-(4-formylphenoxy)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-2-16-13(15)4-3-9-17-12-7-5-11(10-14)6-8-12/h5-8,10H,2-4,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELMYVTXAHKHBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCOC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573559 | |
Record name | Ethyl 4-(4-formylphenoxy)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-formylphenoxy)butanoate | |
CAS RN |
92991-64-5 | |
Record name | Ethyl 4-(4-formylphenoxy)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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